

Benchmarking [Bmpip][NTf2]: A Comparative Guide to Piperidinium Ionic Liquids

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Compound of Interest		
Compound Name:	[Bmpip][NTf2]	
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For researchers, scientists, and drug development professionals exploring the use of piperidinium-based ionic liquids, understanding the nuanced differences in their physicochemical properties is paramount for application-specific selection. This guide provides a comparative analysis of 1-butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide, [Bmpip][NTf2], against other piperidinium ionic liquids, supported by experimental data.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties of [Bmpip][NTf2] and other selected piperidinium ionic liquids. Data has been collated from various sources and experimental conditions may vary.



lonic Liquid	Cation	Anion	Melting Point (°C)	Thermal Decomp osition Temp (°C, Td)	Viscosit y (cP at 25°C)	Conduc tivity (mS/cm at 25°C)	Electroc hemical Window (V)
[Bmpip] [NTf2]	1-butyl-1- methylpip eridinium	bis(trifluo romethyl sulfonyl)i mide	< RT	~386[1]	173[2]	0.84[2]	3.7 - 5.0[1][3]
[Mppip] [NTf2]	1-methyl- 1- propylpip eridinium	bis(trifluo romethyl sulfonyl)i mide	-	~386[1]	-	-	~6.3[4]
[MOPip] [NTf2]	1-methyl- 1- octylpiper idinium	bis(trifluo romethyl sulfonyl)i mide	-	-	-	-	-
[Bmpip] [FSI]	1-butyl-1- methylpip eridinium	bis(fluoro sulfonyl)i mide	-	-	-	6.8[3]	5.0[3]
[MMOCP ip][TFSI]	N- methyl- N- methoxyc arbonylpi peridiniu m	bis(trifluo romethyl sulfonyl)i mide	-	-	-	-	6.0[5]

Note: "-" indicates data not readily available in the searched literature. "RT" signifies Room Temperature. The thermal decomposition temperature is often reported as the onset temperature from thermogravimetric analysis (TGA). The electrochemical window is dependent on the working electrode and cutoff current density.



Experimental Protocols

The data presented in this guide are derived from standard experimental techniques for characterizing ionic liquids. Below are detailed methodologies for these key experiments.

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition temperature (Td) of the ionic liquid, which indicates its upper-temperature limit for safe use.

Methodology:

- A small sample of the ionic liquid (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).
- The crucible is placed in the TGA furnace.
- The sample is heated at a constant rate, commonly 10 °C/min, under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20 mL/min).[6]
- The mass of the sample is continuously monitored as a function of temperature.
- The decomposition temperature (Td) is typically determined as the onset temperature of mass loss, which is the temperature at which a significant deviation from the baseline is observed.[7] Isothermal TGA can also be performed to assess long-term thermal stability at a specific temperature.[8]

Viscosity Measurement (Rotational Rheometer)

Objective: To measure the resistance of the ionic liquid to flow, a critical parameter for applications involving fluid transport.

Methodology:

- A rotational rheometer with a cone-plate or parallel-plate geometry is used.
- A small sample of the ionic liquid is placed between the plates.
- The temperature of the sample is controlled using a Peltier or circulating fluid system.



- The viscosity is measured by applying a controlled shear rate and measuring the resulting shear stress, or vice-versa.
- Measurements are typically performed over a range of temperatures to understand the temperature dependence of viscosity.[9][10] For some ionic liquids, a falling-ball or vibrating wire viscometer can also be used.[11][12]

Ionic Conductivity Measurement (Conductivity Meter)

Objective: To determine the ability of the ionic liquid to conduct an electric current, a key property for electrochemical applications.

Methodology:

- A conductivity cell, typically with two platinum electrodes, is used.
- The cell constant is first determined using a standard solution of known conductivity (e.g., KCl solution).
- The cell is then filled with the ionic liquid sample.
- The temperature of the sample is controlled.
- The impedance of the cell is measured over a range of frequencies using an impedance spectrometer.
- The resistance of the ionic liquid is determined from the impedance data, and the ionic conductivity is calculated using the cell constant.[13][14]

Electrochemical Window (Cyclic Voltammetry - CV)

Objective: To determine the potential range over which the ionic liquid is electrochemically stable, i.e., it does not undergo oxidation or reduction.

Methodology:

• A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/Ag+ or a quasi-reference

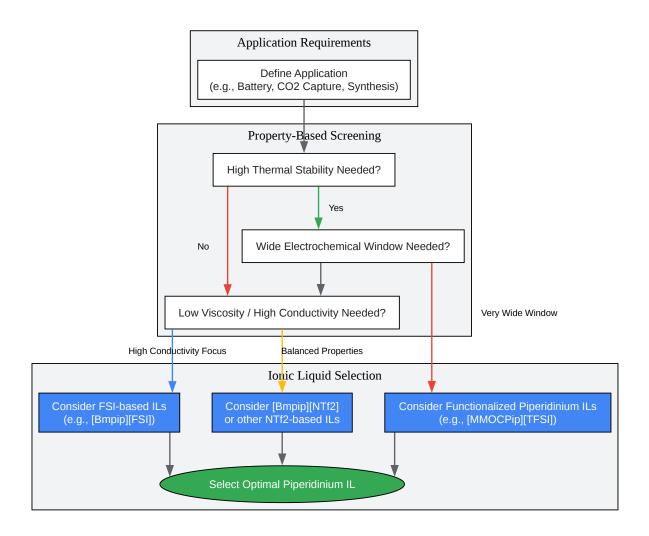


electrode), and a counter electrode (e.g., a platinum wire).[15]

- The cell is filled with the ionic liquid. The ionic liquid should be dried and degassed prior to the measurement to remove water and oxygen, which can limit the electrochemical window.
 [16]
- The potential of the working electrode is scanned from an initial potential to a final potential and then back.
- The current response is measured as a function of the applied potential.
- The electrochemical window is defined as the potential range between the onset of the anodic (oxidation) and cathodic (reduction) currents.[17] A cutoff current density (e.g., 0.5 or 1.0 mA/cm²) is often used to define these limits.[17]

Mandatory Visualization





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Caption: Workflow for selecting a piperidinium ionic liquid.



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